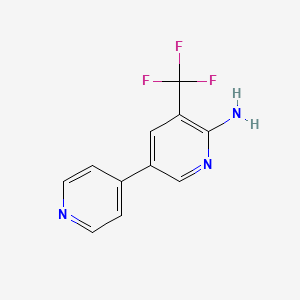
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine
Descripción general
Descripción
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, also known as TFMPP, is an organic compound that is widely used in scientific research as a tool to study the structure and function of proteins, enzymes, and other biological molecules. TFMPP is a small molecule that can be easily synthesized, and its properties make it an ideal tool for studying the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Synthesis Methods
- Marangoni et al. (2017) developed a simple and efficient method for synthesizing a series of N-substituted 4-(trifluoromethyl)-5-(alkan-1-ol)-pyridin-2(1H)-imines, which are closely related to the chemical structure of interest (Marangoni et al., 2017).
Anticancer Applications
- Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a compound closely related to 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, and evaluated them for anticancer activity (Chavva et al., 2013).
Antimicrobial Applications
- Bayrak et al. (2009) reported on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, utilizing a derivative of the chemical of interest (Bayrak et al., 2009).
Application in Organic Light-Emitting Diodes (OLEDs)
- Chang et al. (2013) utilized a derivative of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine in synthesizing a new class of heteroleptic Ir(III) metal complexes, applied in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Photochemical Transformation in Herbicides
- Wakeham et al. (2021) described the oxidative photocyclization of a compound similar to 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, which led to the creation of a new class of herbicidal pyrrolodipyridines (Wakeham et al., 2021).
Synthesis of Novel Trifluoromethyl-Containing Compounds
- Bonacorso et al. (2010) detailed a procedure to synthesize novel series of trifluoromethyl-containing compounds, starting from compounds structurally similar to the chemical of interest (Bonacorso et al., 2010).
Optical and Fluorescence Properties
- Liang et al. (2009) investigated the structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, which is structurally related to the chemical of interest (Liang et al., 2009).
Propiedades
IUPAC Name |
5-pyridin-4-yl-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-5-8(6-17-10(9)15)7-1-3-16-4-2-7/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZLZGUUGPIHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1439537.png)
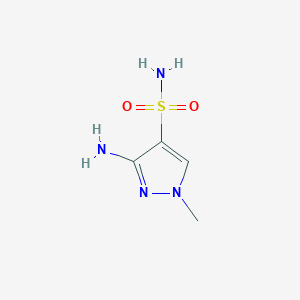
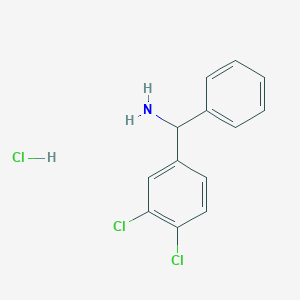

![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)
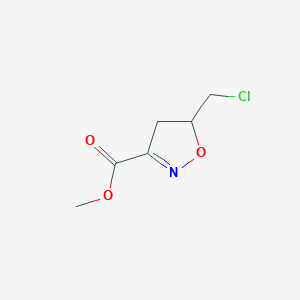
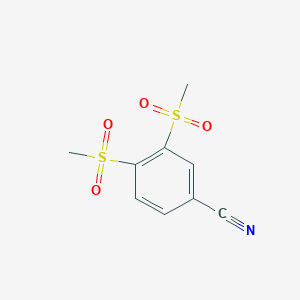
![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)

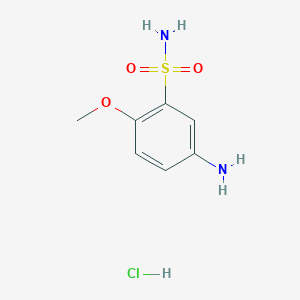
![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)
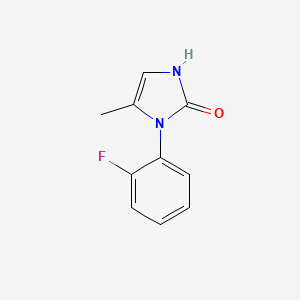
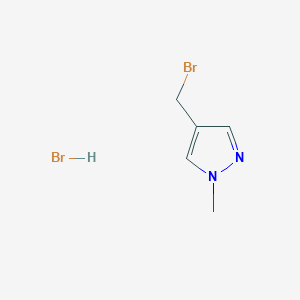
![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)